4-(2-methoxy-4-methylphenoxy)piperidine hydrochloride

Description

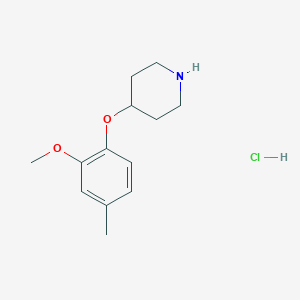

4-(2-Methoxy-4-methylphenoxy)piperidine hydrochloride is a piperidine derivative characterized by a methoxy-methylphenoxy substituent at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its solubility.

Properties

IUPAC Name |

4-(2-methoxy-4-methylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-10-3-4-12(13(9-10)15-2)16-11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDCZYBHXDLDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNCC2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxy-4-methylphenoxy)piperidine hydrochloride typically involves the reaction of 2-methoxy-4-methylphenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-4-methylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(2-Methoxy-4-methylphenoxy)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methoxy-4-methylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(2-methoxy-4-methylphenoxy)piperidine hydrochloride with structurally related piperidine derivatives:

Notes:

- Methoxy and methyl groups (hypothetical target compound) may improve metabolic stability compared to halogens .

- Salt Form : Hydrochloride salts universally improve water solubility, critical for bioavailability in drug formulations .

Pharmacological and Toxicological Profiles

- 4-(Diphenylmethoxy)piperidine HCl: Limited toxicological data; acute toxicity noted as harmful, with delayed effects upon exposure. Requires strict PPE (e.g., gloves, respiratory protection) .

- 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl : Labeled as irritant; triazole ring may confer antimicrobial or anticancer activity .

Safety Trends : Piperidine derivatives with aromatic substituents often require stringent handling due to acute toxicity risks, though specific data for the target compound remain unreported in the evidence .

Biological Activity

4-(2-Methoxy-4-methylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 241.76 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with a methoxy-4-methylphenoxy group, which contributes to its unique pharmacological properties. The specific arrangement of atoms influences its interaction with biological targets, leading to various therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. This compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for regulating mood, cognition, and motor functions.

Key Biological Effects

- Dopamine Receptor Interaction : Preliminary studies suggest that this compound may act as an agonist at dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders .

- Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly by promoting the survival of dopaminergic neurons and mitigating neurodegeneration .

- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties, suggesting a possible role in seizure management .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of similar compounds, researchers found that these substances could significantly enhance neuronal survival in models of neurodegeneration. The mechanism was linked to the activation of signaling pathways that promote cell survival and reduce apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the piperidine ring and phenoxy group can significantly alter its biological activity.

Key SAR Insights

Q & A

Basic Research Questions

Q. What are the key considerations for safe handling and storage of 4-(2-methoxy-4-methylphenoxy)piperidine hydrochloride in a laboratory setting?

- Answer : Safe handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Storage should be in a dry, well-ventilated area at 2–8°C, away from incompatible materials like strong oxidizers. Spills must be managed using inert absorbents (e.g., vermiculite) and disposed of per local regulations. Acute toxicity data (if available) should guide emergency protocols for inhalation or dermal exposure .

Q. What synthetic methodologies are reported for the preparation of this compound?

- Answer : Common routes involve nucleophilic substitution reactions between piperidine derivatives and halogenated aromatic precursors. For example, coupling 4-methylphenol derivatives with piperidine under basic conditions (e.g., triethylamine in dichloromethane) yields intermediates, followed by HCl salt formation. Purification typically employs recrystallization or column chromatography .

| Synthetic Step | Conditions | Yield | Reference |

|---|---|---|---|

| Ether bond formation | DCM, Et₃N, RT | 75–85% | |

| Hydrochloride salt formation | HCl/Et₂O, 0°C | >90% |

Q. What analytical techniques are commonly employed to characterize the physicochemical properties of this compound?

- Answer : Key techniques include:

- HPLC : Purity assessment (>95% by reverse-phase C18 columns).

- NMR (¹H/¹³C): Structural confirmation via methoxy (δ 3.8–3.9 ppm) and piperidine proton signals.

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) matching theoretical values.

- Melting Point : Determined via capillary methods (e.g., 180–185°C) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification.

- Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like hydrolysis.

- In-line Monitoring : FTIR or LC-MS tracks intermediate formation for real-time adjustments .

Q. What strategies resolve contradictions in acute toxicity data across studies?

- Answer : Contradictions may arise from:

- Dosage Variability : Standardize protocols (e.g., OECD TG 423 for acute oral toxicity).

- Species-Specific Responses : Cross-validate in multiple models (e.g., rodent vs. zebrafish).

- Endpoint Analysis : Use histopathology and biomarker panels (e.g., liver enzymes) to complement LD₅₀ values .

Q. How can computational tools aid in designing novel derivatives?

- Answer :

- Docking Studies : Predict binding affinities to targets like serotonin receptors using AutoDock Vina.

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity.

- Retrosynthetic Planning : Tools like Pistachio suggest feasible routes for structural analogs .

Q. What experimental approaches investigate receptor-binding affinities of derivatives?

- Answer :

-

Radioligand Binding Assays : Compete with [³H]-labeled ligands (e.g., 5-HT₁A receptors).

-

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).

-

Functional Assays : cAMP accumulation or calcium flux in transfected cell lines .

Assay Type Target Key Parameters Radioligand 5-HT₁A IC₅₀, Ki values SPR Dopamine D2 Kon/Koff rates

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data between academic sources?

- Answer :

- Method Standardization : Compare solubility measurements under identical conditions (e.g., pH 7.4 PBS at 25°C).

- Salt Form Effects : Hydrochloride salts generally exhibit higher aqueous solubility than free bases.

- Particle Size : Nano-milling or co-solvent systems (e.g., PEG 400) enhance dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.